Methyl 5-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate
Description
Methyl 5-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a triazolo-pyridazine core substituted with a 3-nitrophenyl group at position 6 and a thioether-linked furan-2-carboxylate ester at position 2. Its structure combines electron-withdrawing (nitro) and electron-donating (furan) moieties, which may influence reactivity, solubility, and biological activity.
Properties
IUPAC Name |
methyl 5-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O5S/c1-27-17(24)15-7-5-13(28-15)10-29-18-20-19-16-8-6-14(21-22(16)18)11-3-2-4-12(9-11)23(25)26/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZYBILNTSAGRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate typically involves a multi-step process:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring. Commonly, hydrazine derivatives react with nitriles or other suitable electrophiles under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using nitric acid or a nitrating mixture.
Thioether Formation: The thiomethyl group is introduced through nucleophilic substitution reactions, where a thiol reacts with a halomethyl precursor.
Esterification: The final step involves esterification to form the furan-2-carboxylate ester, typically using acid chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiomethyl group, where the sulfur can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for sulfoxide formation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or other electrophiles in the presence of a base for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, Methyl 5-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate has shown potential as an anticancer agent. Studies have indicated that derivatives of triazolopyridazines exhibit significant cytotoxic activity against various cancer cell lines .
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials science applications due to its versatile reactivity and biological activity.
Mechanism of Action
The mechanism of action of Methyl 5-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate involves its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the triazolopyridazine core can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Analogues
The compound’s uniqueness lies in its triazolo-pyridazine core, nitrophenyl substituent, and thioether-furan linkage. Below is a comparative analysis with structurally related compounds from literature:
Table 1: Substituent Comparison of Triazolo-Pyridazine Derivatives
Key Observations:
Substituent Electronic Effects :
- The target compound’s 3-nitrophenyl group introduces strong electron-withdrawing effects, enhancing electrophilicity at the pyridazine core compared to the electron-donating 4-methoxyphenyl group in ’s compounds . This may increase reactivity in nucleophilic substitution or redox-driven interactions.
- The thioether linkage in the target compound likely improves metabolic stability compared to oxygen-based ethers, as sulfur’s lower electronegativity reduces susceptibility to hydrolysis .
Biological Relevance: Furan-2-carboxylate esters are common in agrochemicals (e.g., furilazole, a herbicide safener ). The target’s furan moiety may contribute to pesticidal activity by mimicking natural substrates or interfering with enzymatic processes. Triazolo-pyridazine cores are less explored than triazolo-thiadiazinones (as in ), but their planar aromaticity may enhance DNA intercalation or protein binding in therapeutic contexts.
Synthetic Methodology: The target compound’s synthesis likely involves nucleophilic thiol substitution at the triazolo-pyridazine core, analogous to the reaction of compound 5 with monochloroacetic acid in . Characterization via NMR and MS (as used for compounds in ) would confirm regiochemistry and purity, though the nitro group may complicate spectral interpretation due to paramagnetic effects.
Research Implications and Limitations
While direct bioactivity data for the target compound is absent, structural parallels suggest:
- Agrochemical Potential: The nitrophenyl and furan groups align with pesticidal agents like furyloxyfen (a herbicide ). The thioether may enhance soil persistence compared to esters.
- Medicinal Chemistry : Triazolo-pyridazines are under investigation as kinase inhibitors; the nitro group could serve as a hydrogen-bond acceptor in target binding.
Limitations :
- The evidence lacks comparative potency or toxicity data.
- Synthetic yields and scalability for such complex heterocycles remain unaddressed.
Biological Activity
Methyl 5-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanism of action, and relevant research findings.
Chemical Structure
The compound features a furan ring attached to a triazolo-pyridazine moiety with a nitrophenyl group. The presence of these functional groups is significant as they influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance:
- Mechanism of Action : The compound is believed to interact with tubulin, disrupting microtubule dynamics. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, similar to other triazolopyridazine derivatives .
- Cytotoxicity Studies : In vitro studies have demonstrated that related compounds show significant cytotoxic effects against various cancer cell lines. For example, certain triazole derivatives have shown IC50 values in the low micromolar range against breast and colon cancer cell lines .
Other Biological Activities
In addition to anticancer effects, compounds within this chemical class have been studied for their potential in other therapeutic areas:
- Antimicrobial Activity : Some derivatives possess antibacterial and antifungal properties. Research indicates that modifications in the triazole or pyridazine rings can enhance these activities .
- Anti-inflammatory Properties : Certain triazole derivatives have been reported to exhibit anti-inflammatory effects, contributing to their potential as therapeutic agents in inflammatory diseases .
Case Studies and Research Findings
-
Study on Triazolo-Pyridazine Derivatives :
- A study evaluated a series of triazolo-pyridazine derivatives for their cytotoxicity against various cancer cell lines. The results indicated that modifications at the 6-position significantly influenced their biological activity. The most potent derivative exhibited an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells .
-
Mechanistic Insights :
- Molecular docking studies have provided insights into the binding interactions between these compounds and tubulin. The binding affinity correlates with the observed cytotoxicity, suggesting a targeted approach for drug design in anticancer therapy.
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivative | IC50 (μM) | Target Cell Line |
|---|---|---|---|
| Anticancer | Triazolo-pyridazine derivative | 6.2 | HCT-116 (Colon Carcinoma) |
| Antimicrobial | Related triazole derivative | Varies | Various Bacterial Strains |
| Anti-inflammatory | Triazole derivative with specific substituents | Varies | In vitro models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
